N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide, also known as FK3311 or FK3311, is a synthetic organic compound that belongs to the class of 2'-phenoxymethanesulfonanilide derivatives []. It was first synthesized as a potential anti-inflammatory agent []. Studies have shown that FK3311 acts as a selective cyclooxygenase-2 (COX-2) inhibitor [, , , , , ]. This inhibitory action forms the basis for its potential therapeutic applications in various preclinical models of ischemia-reperfusion injury [, , , , , , ].
FK 3311 was initially developed for research purposes and is categorized under sulfonanilides, which are a class of compounds known for their pharmacological properties. It has been utilized in various studies to explore its efficacy and safety profiles as an anti-inflammatory agent. The compound has been withdrawn from commercial sale for unspecified reasons, but it remains a subject of academic interest due to its biochemical properties and potential applications in treating inflammatory conditions .
The synthesis of FK 3311 involves multiple steps that yield the final product through careful manipulation of chemical intermediates. The key steps in the synthesis process are as follows:
For large-scale production, industrial methods optimize these synthetic routes by employing continuous flow reactors and high-efficiency separation techniques, ensuring high purity and consistency of the final product .
FK 3311 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The structure includes:
The presence of these functional groups facilitates interactions with the COX-2 enzyme, allowing for selective inhibition .
FK 3311 can participate in several chemical reactions, which include:
FK 3311 primarily exerts its effects through selective inhibition of COX-2, which is crucial in the conversion of arachidonic acid to prostaglandins—mediators of inflammation:
The physical and chemical properties of FK 3311 are essential for understanding its behavior in biological systems:
These properties influence its formulation and application in research settings .
FK 3311 has significant potential applications in scientific research, particularly in pharmacology:
FK 3311 (COX-2 Inhibitor V) achieves high selectivity for COX-2 over COX-1 through specific molecular interactions within the enzyme's active site. The compound features a central sulfonanilide group (–SO₂NH–) linked to a 4-(2,4-difluorophenoxy)phenyl scaffold and an acetyl group. This configuration allows FK 3311 to exploit key structural differences between COX isoforms:
Table 1: Key Residues for FK 3311 Binding in COX-2
Residue | Interaction Type | Functional Role |
---|---|---|
Arg513 | Hydrogen bonding | Stabilizes sulfonamide group; accesses side pocket |
Leu531 | Hydrophobic packing | Rotates to accommodate inhibitor |
Tyr355 | Hydrogen bonding | Anchors acetyl group |
Phe518 | π-π stacking | Binds difluorophenyl ring |
These interactions collectively enable FK 3311 to bind COX-2 with ~500-fold greater potency (IC₅₀ = 0.316 μM) than COX-1 (IC₅₀ = 160 μM) in cell-based assays [2] [4].
FK 3311 exhibits time-dependent, slow tight-binding inhibition of COX-2, characterized by a three-step mechanism:
In contrast, FK 3311 acts as a reversible competitive inhibitor against COX-1 due to its inability to trigger structural reorganization in this isoform. Kinetic analyses show:
Table 2: Kinetic Parameters of FK 3311
Parameter | COX-2 | COX-1 |
---|---|---|
IC₅₀ | 0.316 μM | 160 μM |
Kᵢ (initial) | 0.5 μM | 110 μM |
Kᵢ* (final) | 0.03 μM | N/A |
Isomerization rate (k₆) | 0.15 min⁻¹ | Not observed |
By inhibiting COX-2, FK 3311 blocks the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for multiple prostanoids. This suppression specifically impacts the PGE₂ synthesis pathway through:
This selective suppression explains FK 3311's efficacy in inflammation models:
Table 3: Downstream Effects of FK 3311-Mediated COX-2 Inhibition
Pathway | Key Inhibition Event | Functional Consequence |
---|---|---|
PGH₂ → PGE₂ | Substrate limitation for mPGES-1 | ↓ Pain signaling; ↓ vasodilation |
ROS/NF-κB loop | Reduced COX-2-derived ROS | ↓ Inflammatory gene expression |
PGH₂ → TxA₂ | Thromboxane synthase substrate loss | ↓ Platelet aggregation; ↓ vasoconstriction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7